
N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as MTCP, is a synthetic compound that belongs to the class of piperidine derivatives. MTCP has been widely studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
Mécanisme D'action
The exact mechanism of action of N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is not fully understood. However, studies suggest that the compound may act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to inhibit voltage-gated sodium channels, which may contribute to its anticonvulsant effects. Additionally, N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. The compound has been shown to reduce locomotor activity and improve cognitive function in animal models of schizophrenia. N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied, and its pharmacological activities are well-documented. However, N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide also has some limitations for lab experiments. The compound has low solubility in water, which may limit its use in certain assays. Additionally, N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One potential direction is to further investigate the compound's mechanism of action and its potential use in the treatment of schizophrenia, epilepsy, and cancer. Additionally, future studies could focus on optimizing the synthesis method for N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide to improve its solubility and bioavailability. Finally, future studies could investigate the potential use of N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in combination with other drugs to enhance its therapeutic effects.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to exhibit various pharmacological activities, including antipsychotic, anticonvulsant, and anticancer properties. The compound has been studied extensively for its potential use in the treatment of schizophrenia, epilepsy, and cancer.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-5-2-3-6-15(13)19-17(21)14-8-10-20(11-9-14)18(22)16-7-4-12-23-16/h2-7,12,14H,8-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSVGHKXXQORBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-(1,2-ethanediyl)bis(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B3444188.png)
![cyclohexyl (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B3444193.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(2-phenylethyl)benzamide](/img/structure/B3444204.png)
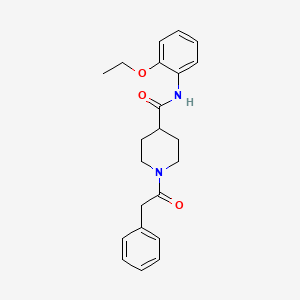
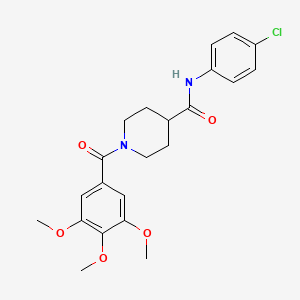
![1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3444234.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B3444238.png)
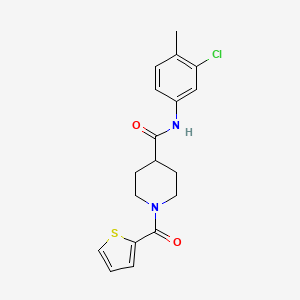
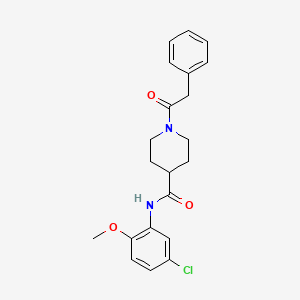
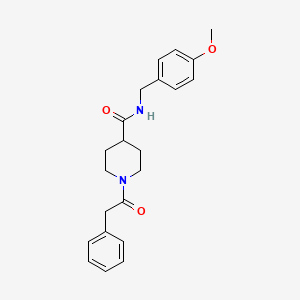
![N-(4-chlorobenzyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3444282.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3444290.png)
![ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3444293.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B3444297.png)